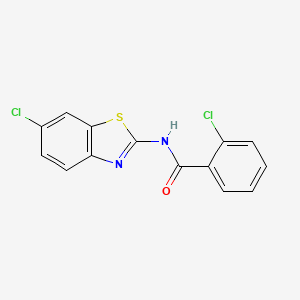

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

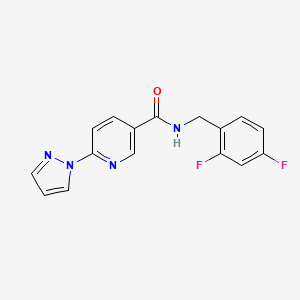

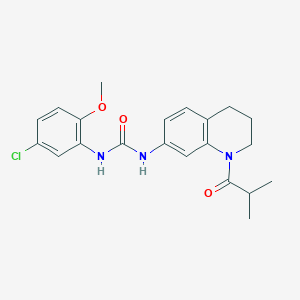

“2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the empirical formula C9H6Cl2N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved documents, benzothiazole derivatives have been synthesized through various reactions as mentioned above .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.68 . It is a solid compound .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide and related compounds have been explored for various chemical syntheses and characterization studies. For instance, compounds with benzothiazole moieties have been synthesized and characterized using IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting their potential in developing new chemical entities with distinct molecular structures (Ćaleta et al., 2008). These compounds are structured to form discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions, demonstrating the complex interactions that can influence their chemical and physical properties.

Pharmacological Evaluation

Benzothiazole derivatives have been evaluated for various pharmacological activities. A study on a series of benzothiazole derivatives including N-(1,3-benzothiazol-2-yl)benzamides has shown promising results in anticonvulsant, neurotoxicity, CNS depressant studies, and other toxicity studies, suggesting the potential of these compounds in therapeutic applications (Rana et al., 2008). The compounds were found to be active in MES and scPTZ screens and showed a decrease in immobility time, indicating their potential effectiveness in treating convulsions without significant neurotoxicity or liver toxicity.

Antimicrobial and Antibacterial Studies

The antimicrobial and antibacterial potential of benzothiazole derivatives has also been explored, with studies indicating that these compounds exhibit significant activity against various microorganisms. For example, the synthesis and evaluation of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed substantial antibacterial activities against strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings suggest that benzothiazole derivatives could serve as a basis for developing new antibacterial agents (Obasi et al., 2017).

Safety and Hazards

Orientations Futures

The future directions for “2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs to evaluate their effectiveness . Additionally, structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

Based on the pharmacological evaluation of similar compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and physiological responses.

Biochemical Pathways

Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may affect pathways related to inflammation and pain signaling.

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may have similar effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGJPLFDXLREKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide](/img/structure/B2809153.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2809154.png)

![2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2809156.png)

![N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2809157.png)